molecular formula C7H13N3O B14786039 4-Amino-1-methoxy-piperidine-4-carbonitrile

4-Amino-1-methoxy-piperidine-4-carbonitrile

Cat. No.: B14786039
M. Wt: 155.20 g/mol
InChI Key: KICSUORQCGEXIL-UHFFFAOYSA-N
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Description

4-Amino-1-methoxy-piperidine-4-carbonitrile is a heterocyclic organic compound that features a piperidine ring substituted with an amino group, a methoxy group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methoxy-piperidine-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine derivatives.

    Functional Group Introduction: The amino group is introduced through amination reactions, while the methoxy group can be added via methylation reactions.

    Formation of Carbonitrile Group: The carbonitrile group is introduced through reactions involving cyanide sources, such as malononitrile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst use, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methoxy-piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-Amino-1-methoxy-piperidine-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-1-methoxy-piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methoxy-piperidine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.

    4-Amino-1-methoxy-piperidine-4-carboxylate: Contains a carboxylate group instead of a carbonitrile group.

    4-Amino-1-methoxy-piperidine-4-sulfonamide: Features a sulfonamide group in place of the carbonitrile group.

Uniqueness

4-Amino-1-methoxy-piperidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

4-amino-1-methoxypiperidine-4-carbonitrile

InChI

InChI=1S/C7H13N3O/c1-11-10-4-2-7(9,6-8)3-5-10/h2-5,9H2,1H3

InChI Key

KICSUORQCGEXIL-UHFFFAOYSA-N

Canonical SMILES

CON1CCC(CC1)(C#N)N

Origin of Product

United States

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